5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride
Description
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride is a complex organic compound that features a spirocyclic structure, combining a chromene and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its unique structural properties.
Properties
IUPAC Name |
5-phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c1-2-5-15(6-3-1)13-21-17-7-4-8-18-16(17)9-10-19(22-18)11-12-20-14-19;/h1-10,20H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGWDAJLZEPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=C(O2)C=CC=C3OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride typically involves multi-component reactions. One efficient method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface. This method utilizes microdroplets and thin films, with mild heating and specific deposition methods being crucial for product formation . The reaction conditions often involve the use of hydrogen bonding to flatten the energy barrier, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multi-component reactions and the use of microdroplet technology can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, pressure, and solvent systems, is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure and potential bioactivity suggest applications in developing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but differ in their overall structure and biological activity.
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the spirocyclic structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that alter their chemical and biological properties.
Uniqueness
5-(Benzyloxy)spiro[chromene-2,3-pyrrolidine] hydrochloride is unique due to its spirocyclic structure, which provides a distinct three-dimensional shape. This structural feature enhances its ability to interact with biological targets in a specific manner, potentially leading to unique biological activities and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
